1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H45NO7P+ |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

2-[hydroxy-[(2R)-2-hydroxy-3-tridecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/p+1/t20-/m1/s1 |

InChI Key |

WNRCJJWBAXNAPE-HXUWFJFHSA-O |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine?

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

Executive Summary

This compound, commonly referred to as LPC(13:0), is a specific lysophosphatidylcholine (LPC) distinguished by its 13-carbon odd-chain fatty acid. As a member of the lysophospholipid class, it is an intermediate in phosphatidylcholine metabolism and an active signaling molecule.[1] LPCs are generated through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholines.[2] Beyond their structural role, LPCs, including LPC(13:0), are implicated in a multitude of cellular processes such as immune cell activation, inflammation, and cell proliferation.[1] Elevated levels of LPCs are associated with pathological states including atherosclerosis, cancer, and neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of the physicochemical properties, biological significance, and key experimental methodologies relevant to LPC(13:0) for professionals in research and drug development.

Introduction: Situating LPC(13:0) in the Lysophospholipid Landscape

Lysophosphatidylcholines (LPCs) are amphiphilic molecules derived from the hydrolysis of phosphatidylcholines (PCs), the most abundant phospholipid class in eukaryotic cell membranes.[1][4] This conversion, primarily catalyzed by phospholipase A2 (PLA2), removes the fatty acid from the sn-2 position of the glycerol backbone, yielding an LPC and a free fatty acid.[5]

This compound (LPC 13:0) is a monoacylglycerophosphocholine, notable for its odd-chain tridecanoic acid at the sn-1 position.[6] While most endogenous fatty acids possess an even number of carbons, the presence of odd-chain fatty acids, and consequently odd-chain LPCs like LPC(13:0), often relates to specific metabolic pathways, such as the catabolism of certain amino acids and microbial fermentation in the gut.[7] This makes LPC(13:0) a molecule of particular interest for studying diet-host-microbiome interactions and their downstream physiological effects.

Physicochemical Properties of LPC(13:0)

The structural characteristics of LPC(13:0) dictate its behavior in aqueous and lipid environments, influencing its role in membrane dynamics and cellular signaling.[3] Its amphiphilic nature, with a polar phosphocholine headgroup and a hydrophobic acyl tail, allows it to insert into and perturb lipid bilayers.

| Property | Value | Source |

| IUPAC Name | [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [6] |

| Molecular Formula | C21H44NO7P | [6][8] |

| Molecular Weight | 453.5 g/mol | [6] |

| CAS Number | 20559-17-5 | [6] |

| Lipid Class | Monoacylglycerophosphocholine | [6] |

| Common Synonyms | 13:0 Lyso PC, LPC(13:0/0:0) | [3][6] |

Biosynthesis and Metabolic Turnover

The cellular concentration of LPC(13:0) is tightly regulated by a dynamic cycle of synthesis and degradation. Understanding this metabolic flux is critical, as dysregulation is often linked to disease.[2]

Biosynthesis:

-

Phospholipase A2 (PLA2): The primary route for LPC generation is the hydrolysis of the sn-2 fatty acid from phosphatidylcholine (PC), specifically PC(13:0/X:X), by PLA2 enzymes.[5]

-

Lecithin-Cholesterol Acyltransferase (LCAT): In plasma, LCAT can transfer a fatty acid from PC to cholesterol, also producing an LPC molecule.[1]

Catabolism & Remodeling:

-

Lysophosphatidylcholine Acyltransferase (LPCAT): LPCs are rapidly re-acylated back into PCs by LPCAT enzymes in a process known as the Lands cycle. This is a key mechanism for maintaining membrane homeostasis and regulating LPC signaling.[2][4]

-

Autotaxin (ATX): LPC can be hydrolyzed by autotaxin to yield lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[2]

-

Lysophospholipase: These enzymes can remove the remaining fatty acid from LPC to produce glycerophosphocholine (GPC).[2]

Biological Functions and Signaling Cascades

LPC(13:0) acts as a pleiotropic signaling molecule, exerting its effects through various receptor-mediated and direct biophysical mechanisms.[2] Its functions range from modulating inflammation to influencing cell survival.

Receptor-Mediated Signaling: LPCs are known agonists for several receptor families, initiating intracellular signaling cascades.[5]

-

G Protein-Coupled Receptors (GPCRs): Receptors such as G2A have been identified as LPC receptors, though this remains an area of active research.[5] Activation can trigger downstream pathways involving Rho, leading to cytoskeletal rearrangement and cell migration.

-

Toll-Like Receptors (TLRs): LPCs can activate TLRs, particularly TLR2 and TLR4, leading to the activation of inflammatory pathways through transcription factors like nuclear factor kappa-B (NF-κB).[5][9] This results in the expression of pro-inflammatory cytokines and chemokines.

Other Signaling Mechanisms:

-

Protein Kinase C (PKC) Modulation: LPCs can directly influence the activity of PKC isoforms.[1] Low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations can be inhibitory.[1] This suggests a role for LPC in fine-tuning cellular responses to other stimuli.

-

Ion Channel Activation: LPCs can modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which can impact processes like nociception (pain signaling).[9]

Pathophysiological Implications:

-

Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (ox-LDL) and is found in high concentrations in atherosclerotic plaques, where it promotes endothelial dysfunction and inflammation.[2][9]

-

Cancer: Altered LPC metabolism has been observed in various cancers.[3] LPCs can promote cell proliferation and survival, making them potential biomarkers and therapeutic targets.[1][3]

-

Neurodegeneration: Studies suggest a link between altered levels of LPC(13:0) and the progression of diseases like Alzheimer's and Parkinson's.[3] In experimental models, LPCs are used to induce demyelination to mimic diseases like multiple sclerosis.[10]

Methodologies for Investigation

Accurate and robust methodologies are essential for elucidating the role of LPC(13:0) in biological systems.

Handling and Storage: LPC(13:0) is typically supplied as a powder.[11] Due to the hygroscopic nature of the phosphocholine headgroup and the potential for oxidation of any trace unsaturated contaminants, it is critical to store the compound under inert gas (e.g., argon) at -20°C or below.[11] For creating stock solutions, use high-purity solvents like ethanol or chloroform.

Protocol 1: Quantification of LPC(13:0) in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[12][13]

-

Rationale: This method provides high specificity by separating lipids chromatographically before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for distinguishing LPC(13:0) from other isobaric lipid species.[12]

-

Step-by-Step Methodology:

-

Internal Standard Spiking: Prior to extraction, spike the sample (e.g., plasma, cell lysate) with a known amount of a non-endogenous internal standard. The ideal choice is a deuterated LPC or an LPC with a different odd-chain length (e.g., LPC 17:0) to account for variations in extraction efficiency and instrument response.[12]

-

Lipid Extraction: Perform a biphasic liquid-liquid extraction. A modified Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water) extraction is standard. An improved method that avoids acid-catalyzed decomposition of other lipid classes is recommended for comprehensive lipidomics.[14]

-

Add chloroform:methanol (2:1, v/v) to the sample.

-

Vortex thoroughly and incubate.

-

Add water to induce phase separation.

-

Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

-

LC Separation: Inject the sample onto a reverse-phase C18 or C8 column. Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[15]

-

MS/MS Detection: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.[13] Set the mass spectrometer to perform a precursor ion scan for m/z 184, which is the characteristic phosphocholine headgroup fragment, or use Multiple Reaction Monitoring (MRM) for the specific transition of the LPC(13:0) parent ion to the m/z 184 fragment.[13]

-

Quantification: Calculate the concentration of LPC(13:0) by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of LPC(13:0).

-

Protocol 2: In Vitro Assay for LPC-Induced Cellular Response

This protocol provides a framework for assessing the effect of LPC(13:0) on a specific cellular outcome, such as cytokine release or signaling pathway activation.

-

Rationale: Cell-based assays are essential for determining the direct biological activity of LPC(13:0) and dissecting the underlying molecular mechanisms. The choice of cell line (e.g., macrophages for inflammation, endothelial cells for vascular studies) is critical and depends on the research question.

-

Step-by-Step Methodology:

-

Cell Culture: Culture the chosen cell line to an appropriate confluency (typically 70-80%) in standard growth medium.

-

Serum Starvation (Optional): To reduce background signaling from growth factors in serum, replace the growth medium with a low-serum or serum-free medium for 2-24 hours before treatment.

-

LPC(13:0) Preparation: Prepare a stock solution of LPC(13:0) in a suitable vehicle (e.g., ethanol or BSA-conjugated medium). Causality Insight: LPC is poorly soluble in aqueous media and can form micelles at high concentrations; conjugating it to fatty acid-free Bovine Serum Albumin (BSA) ensures its monomeric delivery to cells, mimicking its physiological transport in plasma.

-

Cell Treatment: Dilute the LPC(13:0) stock solution to the desired final concentrations in the cell culture medium. Include a "vehicle control" group that receives the same concentration of BSA/ethanol without the lipid. Typical treatment concentrations can range from 1 µM to 50 µM.[1]

-

Incubation: Incubate the cells with LPC(13:0) for a predetermined time, which can range from minutes (for signaling phosphorylation events) to hours (for gene expression or cytokine release).

-

Endpoint Analysis:

-

For Signaling: Lyse the cells and perform Western blotting to detect the phosphorylation of target proteins (e.g., p-ERK, p-IκB).

-

For Gene Expression: Isolate RNA and perform RT-qPCR to measure the expression of target genes (e.g., IL-6, TNF-alpha).

-

For Cytokine Release: Collect the cell culture supernatant and measure secreted cytokine levels using an ELISA or multiplex bead array.

-

-

Conclusion and Future Perspectives

This compound is more than a simple metabolic intermediate; it is a bioactive lipid with significant implications for cellular signaling and pathophysiology. Its odd-chain nature provides a unique window into the interplay between diet, metabolism, and disease. For researchers and drug development professionals, LPC(13:0) serves as a valuable biomarker and a potential target for therapeutic intervention.[3] Future research should focus on elucidating its specific receptor interactions, defining its role in the context of the gut microbiome's production of odd-chain fatty acids, and exploring the therapeutic potential of modulating its metabolic pathways in diseases ranging from atherosclerosis to cancer.

References

- Mogutov, M. A., & Kurbatov, L. K. (2000). Effect of Lysophosphatidylcholine on Transmembrane Signal Transduction. PubMed.

- Law, S. H., et al. (2019). Proposed signaling pathways by which LPC mediates pain.

- Lawa, S., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. PMC.

- Tan, S. T., et al. (2021).

- Kugiyama, K., et al. (1995). Lysophosphatidylcholine inhibits surface receptor-mediated intracellular signals in endothelial cells by a pathway involving protein kinase C activation.

- Sun, P., et al. (2007).

- Okudaira, M., et al. (2010).

- Liebisch, G., & Schmitz, G. (2009). Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

- Okudaira, M., et al. (2010). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry.

- Smolecule. (n.d.). Buy 1-Tridecanoyl-sn-glycero-3-phosphocholine. Smolecule.

- Aladdin Scientific Corporation. (n.d.). This compound. Labcompare.

- Kennedy, E. P., et al. (2021). Differential utilization of vitamin B12-dependent and independent pathways for propionate metabolism across human cells. PubMed Central.

- Wikipedia. (2023).

- PubChem. (n.d.). PC(13:0/0:0). PubChem.

- Avanti Polar Lipids. (n.d.). PC & LPC. Avanti Research.

- Sigma-Aldrich. (n.d.). L-α-Lysophosphatidylcholine from egg yolk.

Sources

- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 1-Tridecanoyl-sn-glycero-3-phosphocholine | 20559-17-5 [smolecule.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PC(13:0/0:0) | C21H44NO7P | CID 24779450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differential utilization of vitamin B12-dependent and independent pathways for propionate metabolism across human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labcompare.com [labcompare.com]

- 9. researchgate.net [researchgate.net]

- 10. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Structure, Properties, and Applications

Introduction: Unveiling a Key Lysophospholipid

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a glycerophospholipid distinguished by a tridecanoyl (13:0) fatty acid at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone. This seemingly simple molecule plays a multifaceted role in cellular processes, acting as a signaling molecule and a metabolic intermediate. Its unique amphiphilic nature, with a hydrophilic phosphocholine head group and a hydrophobic acyl chain, dictates its behavior in aqueous environments and its interaction with biological membranes. This guide provides a comprehensive technical overview of its structure, physicochemical properties, biological significance, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The precise arrangement of its functional groups underpins the bioactivity of this compound. Its stereospecific sn-glycero-3-phosphocholine backbone is crucial for its recognition by and interaction with enzymes and receptors.

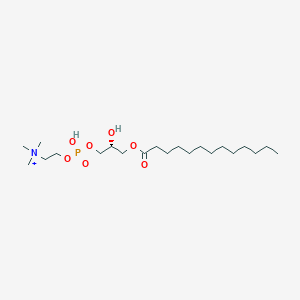

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₄NO₇P | [1] |

| Molecular Weight | 453.5 g/mol | [1] |

| IUPAC Name | [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| Synonyms | 13:0 Lyso-PC, 1-Tridecanoyl-sn-glycero-3-phosphocholine | [1] |

| CAS Number | 20559-17-5 | [1] |

| Computed XLogP3 | 3.9 | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥99% | [2] |

Biochemical and Physiological Significance

Lysophospholipids, including this compound, are not merely byproducts of phospholipid metabolism but are now recognized as critical signaling molecules.[3] They are primarily generated through the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position.

Role in Cellular Signaling

LPCs can influence a variety of cellular processes, including cell proliferation, inflammation, and apoptosis.[4] Their effects are often mediated through G protein-coupled receptors (GPCRs), although other mechanisms of action are also being investigated. The balance between LPCs and their corresponding phosphatidylcholines is tightly regulated, and disruptions in this equilibrium are associated with various pathological conditions.

Caption: Simplified signaling pathway involving lysophosphatidylcholines.

Implications in Disease and as a Biomarker

Alterations in the plasma levels of specific lysophosphatidylcholines have been implicated in several diseases, making them promising biomarker candidates.

-

Neurodegenerative Diseases: Studies have suggested a link between altered LPC levels and the progression of Alzheimer's disease.[3][5][6] Specifically, lower concentrations of certain long-chain PUFA-containing LPCs have been observed in the plasma and cerebrospinal fluid of Alzheimer's patients.[3] While the exact role of this compound in this context is still under investigation, its use as an internal standard in lipidomic studies is crucial for accurately quantifying these changes.[7][8][9]

-

Cancer: The metabolic profile of cancer cells is often distinct from that of healthy cells, and changes in lipid metabolism are a hallmark of many cancers.[4][10] Decreased plasma levels of certain LPCs have been observed in patients with breast cancer, suggesting a potential role as a diagnostic or prognostic biomarker.[10]

Synthesis and Preparation

The synthesis of this compound can be approached through both chemical and enzymatic methods. The choice of method often depends on the desired purity, yield, and stereospecificity.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and mild approach to producing lysophospholipids. A common strategy involves the selective deacylation of a diacyl-phosphatidylcholine at the sn-2 position using a specific phospholipase A2.

Step-by-Step Enzymatic Synthesis Protocol (Conceptual):

-

Substrate Preparation: Dissolve 1,2-ditridecanoyl-sn-glycero-3-phosphocholine in a suitable buffer system, often containing a detergent to facilitate enzyme access to the substrate.

-

Enzyme Addition: Introduce a purified phospholipase A2 to the reaction mixture. The choice of PLA2 is critical as different isoforms exhibit varying substrate specificities.

-

Incubation: Maintain the reaction at an optimal temperature and pH for the chosen enzyme, with gentle agitation to ensure proper mixing.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the formation of the lysophospholipid and the disappearance of the starting material.

-

Purification: Once the reaction reaches completion, purify the this compound from the reaction mixture using chromatographic techniques, such as silica gel column chromatography.

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis provides a versatile route to produce a wide range of lysophospholipids. A common approach involves the acylation of a protected sn-glycero-3-phosphocholine derivative.

A facile, solvent-free method for the synthesis of lysophosphocholines has been developed using a sn-glycero-3-phosphocholine-kieselguhr complex.[11] This method allows for shorter reaction times and the recycling of the kieselguhr.[11] Fatty acids with chain lengths of C8–C18 have been shown to form 1-acyl-sn-glycero-3-phosphocholines.[11]

Analytical Methodologies

Accurate and sensitive quantification of this compound in biological matrices is essential for its study as a biomarker and for quality control in its applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification by LC-MS/MS

This method offers high selectivity and sensitivity for the analysis of lysophospholipids in complex biological samples like plasma.[7][8][9][12][13]

Step-by-Step LC-MS/MS Protocol for Quantification in Plasma:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 10 µL), add an internal standard solution. For the quantification of other LPCs, this compound (13:0 Lyso-PC) is often used as the internal standard due to its non-natural occurrence in most biological systems.[7][8][9]

-

Perform a lipid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase system typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid and ammonium formate to improve ionization.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

For this compound, the precursor ion will be its [M+H]⁺ ion (m/z 454.3).

-

A characteristic product ion for phosphocholine-containing lipids is the phosphocholine head group fragment at m/z 184.1.[7][8][9] The transition of m/z 454.3 → 184.1 would be monitored for quantification.

-

Caption: Analytical workflow for the quantification of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

-

Internal Standard in Lipidomics: Due to its odd-chain fatty acid, which is not abundant in most biological systems, it serves as an excellent internal standard for the accurate quantification of other lysophosphatidylcholines in metabolomic and lipidomic studies.[7][8][9]

-

Drug Delivery Systems: Lysophospholipids can be incorporated into liposomal formulations to modulate their physicochemical properties, such as stability and drug release profiles.[14][15][16][17] The inclusion of lysolipids can increase the permeability of the lipid bilayer, which can be advantageous for the controlled release of encapsulated drugs.[15]

-

Biochemical Reagent: It is used as a reagent in various biochemical assays and as a standard for the development and validation of analytical methods.[18][19]

Conclusion

This compound is a lysophospholipid of significant interest due to its roles in cellular signaling, its potential as a biomarker for various diseases, and its utility as a research tool. A thorough understanding of its structure, properties, and the methodologies for its synthesis and analysis is crucial for advancing research in lipidomics, diagnostics, and drug development. As our understanding of the intricate roles of individual lipid species grows, the importance of well-characterized molecules like this compound will undoubtedly continue to expand.

References

-

Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arnecke, R., Olgemöller, B., & Schmitz, G. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 48(12), 2217–2224. [Link]

-

Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arnecke, R., Olgemöller, B., & Schmitz, G. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Ovid. [Link]

-

Wykle, R. L., Malone, B., & Snyder, F. (1980). Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Journal of Biological Chemistry, 255(21), 10256–10260. [Link]

-

A. A. (2023). Lysophosphatidylcholines are associated with P-tau181 levels in early stages of Alzheimer's Disease. medRxiv. [Link]

-

Kosicek, M., & Hecimovic, S. (2013). Phospholipids and Alzheimer's Disease: Alterations, Mechanisms and Potential Biomarkers. International Journal of Molecular Sciences, 14(1), 1310–1322. [Link]

-

Wykle, R. L., Malone, B., & Snyder, F. (1980). Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. OSTI.GOV. [Link]

-

Semba, R. D., Moaddel, R., Gonzalez-Freire, M., Sun, K., Fabbri, E., Zhang, P., Carlson, O. D., Ferrucci, L., & Calvo, M. S. (2020). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease. Advances in Nutrition, 11(4), 760–772. [Link]

-

Wang, Q., Sun, T., Cao, Y., Gao, P., & Li, L. (2016). Mass Spectrometry-Based Quantitative Metabolomics Revealed a Distinct Lipid Profile in Breast Cancer Patients. MDPI. [Link]

-

Adlercreutz, P., & Wehtje, E. (2003). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. ResearchGate. [Link]

-

Buch, A., Flunkert, S., Gschaider, A., Havas, D., Windisch, M., & Trügler, F. (2015). Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer's Disease Mimic Accelerated Aging. PLOS ONE, 10(9), e0137725. [Link]

-

Ren, J., Lee, T. C., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(3), 586–591. [Link]

-

Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arnecke, R., Olgemöller, B., & Schmitz, G. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Han, X., & Gross, R. W. (2005). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 46(1), 154–161. [Link]

-

A. A. (2019). A Targeted Mass Spectrometry Approach to detect and quantify Oxidised Phospholipids in plasma samples of Diabetic patients. bioRxiv. [Link]

-

The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells. (2019). PubMed Central. [Link]

-

1-alkylglycerophosphocholine O-acyltransferase. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

A. A. (2021). BRAIN COMMUNICATIONS. BRAIN COMMUNICATIONS. [Link]

-

This compound. (n.d.). Immunomart. Retrieved January 3, 2026, from [Link]

-

PC(13:0/0:0). (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound from Aladdin Scientific Corporation. (n.d.). Labcompare. Retrieved January 3, 2026, from [Link]

-

Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. (2008). ResearchGate. [Link]

-

Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Liposomes: structure, composition, types, and clinical applications. Nanomedicine Research Journal, 1(1), 1-10. [Link]

-

This compound. (n.d.). CBI AxonTracker. Retrieved January 3, 2026, from [Link]

-

1-Tridecanoyl-2-pentacosanoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Abu-Lila, A. S., & Ishida, T. (2017). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Journal of Pharmaceutical Sciences, 106(10), 2735–2745. [Link]

-

Gliszczyńska, A., Niezgoda, N., Gładkowski, W., & Wietrzyk, J. (2016). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. Molecules, 21(6), 757. [Link]

-

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1,2-Diacyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Kim, J., Lee, J., & Lee, J. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1408937. [Link]

-

Kim, J., Lee, J., & Lee, J. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. [Link]

-

Ghasemi, S., & Ghasemi, M. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(7), 1089. [Link]

-

1,2-Distearoyl-sn-glycero-3-phosphocholine at Best Price, High Purity DSPC. (n.d.). TradeIndia. Retrieved January 3, 2026, from [Link]

-

Handa, T., Saito, K., & Ueno, M. (1999). 1,2-dotriacontanedioyl-sn-glycero-3-phosphocholine: A cyclic lipid used for phospholipase A2-catalyzed modulation of the liposome surface charge. Journal of Biochemistry, 125(5), 853–857. [Link]

-

1-Tridecanoyl-sn-glycero-3-phosphoethanolamine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Showing Compound 1-18:2-2-18:2-sn-glycerol-3-phosphocholine (FDB030223). (n.d.). FooDB. Retrieved January 3, 2026, from [Link]

-

Marrapu, R., & Vangala, V. R. (2010). A novel method to synthesize 1-acyl-sn-glycero-3-phosphocholine and 1,2-diacyl-sn-glycero-3-phosphocholine. European Journal of Lipid Science and Technology, 112(11), 1238–1243. [Link]

-

1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. (2016). ResearchGate. [Link]

-

1,2-Distearoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. PC(13:0/0:0) | C21H44NO7P | CID 24779450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labcompare.com [labcompare.com]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review [apb.tbzmed.ac.ir]

- 16. benchchem.com [benchchem.com]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]

- 18. This compound - Immunomart [immunomart.com]

- 19. This compound | CBI AxonTracker [cbi-tmhs.org]

An In-Depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, a unique lysophospholipid that is garnering increasing interest in the scientific community. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized resource that explains the causality behind experimental choices and provides actionable protocols. This document delves into the core characteristics, synthesis, analysis, and biological significance of this molecule, with the aim of empowering researchers to effectively utilize it in their studies.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound, also known by its lipid nomenclature LPC(13:0/0:0), is a lysophosphatidylcholine (LPC) containing a saturated fatty acid with 13 carbons (tridecanoic acid) at the sn-1 position. The absence of an acyl chain at the sn-2 position, leaving a hydroxyl group, is characteristic of lysophospholipids.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 20559-17-5 | [1][2] |

| Molecular Formula | C21H44NO7P | [2] |

| Molecular Weight | 453.55 g/mol | [1][2] |

| IUPAC Name | [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [2] |

| Synonyms | 13:0 Lyso PC, PC(13:0/0:0), 1-tridecanoyl-sn-glycero-3-phosphocholine | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically >99% | [3] |

| Storage Temperature | -20°C | [1] |

| Stability | Stable for at least one year when stored properly.[1] As with other lipids containing ester bonds, it is susceptible to hydrolysis under acidic or basic conditions. The choline headgroup makes it hygroscopic. |

Section 2: Synthesis and Purification

The synthesis of specific lysophosphatidylcholines like LPC(13:0) requires a regioselective approach to ensure the acyl chain is at the desired sn-1 position. Both chemical and enzymatic methods can be employed.

Chemo-enzymatic Synthesis Approach

A common and effective strategy involves the use of enzymes to achieve high regioselectivity, which can be challenging with purely chemical methods.

Workflow for Chemo-enzymatic Synthesis:

Caption: Chemo-enzymatic synthesis workflow for LPC(13:0).

Protocol: Enzymatic Synthesis of 1-Tridecanoyl-sn-glycero-3-phosphocholine

This protocol is a representative method based on established principles of lysophospholipid synthesis.[4]

-

Solubilization of GPC: Dissolve sn-glycero-3-phosphocholine (GPC) in a suitable organic solvent system. Due to its polar nature, a mixture of solvents may be necessary.

-

Acylation Reaction:

-

Add tridecanoic anhydride as the acyl donor.

-

Introduce a lipase with sn-1 regioselectivity, such as Novozym 435 (immobilized Candida antarctica lipase B).

-

The reaction is typically carried out under mild conditions (e.g., 40-50°C) with gentle agitation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the consumption of GPC and the formation of the desired LPC.

-

Enzyme Removal: Once the reaction reaches completion, remove the immobilized enzyme by filtration.

-

Purification: The crude product is then purified using high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is crucial to separate the desired sn-1 isomer from any unreacted starting materials, diacylated byproducts, and the sn-2 isomer that may form due to acyl migration.

Protocol: HPLC Purification of LPC(13:0)

This is a general protocol for the purification of lysophosphatidylcholines by reverse-phase HPLC.[5][6]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium acetate or formic acid to improve peak shape and ionization for mass spectrometry detection.

-

Gradient Elution: Start with a higher aqueous concentration and gradually increase the organic solvent (methanol) to elute compounds based on their hydrophobicity. The LPC(13:0) will elute based on the hydrophobicity of its C13 acyl chain.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

-

Fraction Collection: Collect the fractions corresponding to the peak of LPC(13:0).

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Section 3: Analytical Characterization

Accurate identification and quantification of LPC(13:0) are paramount for its use in research. Mass spectrometry is the primary analytical tool.

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of LPCs.

Key Mass Spectrometry Parameters:

| Parameter | Description |

| Precursor Ion (m/z) | [M+H]+: 454.3 |

| Characteristic Fragment Ion (m/z) | 184.1 (phosphocholine headgroup) |

| Mode | Positive ion mode is typically used for LPC analysis. |

Workflow for Mass Spectrometry-based Quantification:

Caption: Workflow for using LPC(13:0) as an internal standard.

Protocol: Use of LPC(13:0) as an Internal Standard in Plasma Lipidomics

This protocol is adapted from established methods for high-throughput lipid analysis.[7][8]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 10 µL aliquot of plasma, add a known amount of LPC(13:0) internal standard solution (e.g., in chloroform:methanol).

-

-

Lipid Extraction:

-

Perform a single-phase extraction using a chloroform:methanol (2:1, v/v) mixture.

-

Vortex thoroughly and centrifuge to pellet proteins.

-

Collect the supernatant containing the lipid extract.

-

-

Sample Analysis by LC-ESI-MS/MS:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., methanol/chloroform).

-

Inject the sample into an LC-MS/MS system.

-

Use a reverse-phase column for separation.

-

Operate the mass spectrometer in positive ion mode with a precursor ion scan for m/z 184.1. This will specifically detect all LPC species, including the internal standard.

-

-

Data Analysis:

-

Identify the peaks corresponding to the endogenous LPCs and the LPC(13:0) internal standard based on their mass-to-charge ratios.

-

Quantify the endogenous LPCs by calculating the ratio of their peak areas to the peak area of the LPC(13:0) internal standard.

-

Section 4: Biological Role and Applications

While research on the specific biological functions of LPC(13:0) is ongoing, the broader class of LPCs is known to be involved in a multitude of cellular processes.

Cell Signaling

LPCs are important signaling molecules that can exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs).[9]

Potential Signaling Pathways for LPCs:

Caption: Generalized signaling pathway for lysophosphatidylcholines.

LPCs have been shown to modulate the activity of various cell types:

-

Endothelial Cells: LPCs can induce the expression of adhesion molecules, contributing to inflammatory responses in the vasculature.[10]

-

Immune Cells: They can act as chemoattractants for monocytes and T-cells and can modulate macrophage function.

-

Cancer Cells: Altered levels of specific LPC species have been observed in various cancers, suggesting a role in tumor progression.

Applications in Research

-

Internal Standard: Due to its non-endogenous nature in most mammalian systems, LPC(13:0) is an excellent internal standard for the accurate quantification of other LPC species in lipidomics studies.[7][11]

-

Cell-Based Assays: It can be used to investigate the cellular effects of odd-chain lysophospholipids.

Protocol: Representative Cell-Based Assay to Investigate LPC Effects on Endothelial Cell Activation

This protocol provides a framework for assessing the impact of LPC(13:0) on endothelial cells.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.

-

LPC Treatment:

-

Prepare a stock solution of LPC(13:0) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in cell culture media to the desired final concentrations.

-

Treat the HUVECs with different concentrations of LPC(13:0) for a specified period (e.g., 6-24 hours). Include a vehicle control.

-

-

Analysis of Endothelial Activation Markers:

-

Quantitative PCR (qPCR): After treatment, isolate RNA from the cells and perform qPCR to measure the mRNA expression levels of adhesion molecules such as VCAM-1 and ICAM-1.

-

Western Blotting: Lyse the cells and perform western blotting to analyze the protein expression of these adhesion molecules.

-

ELISA: Measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant using ELISA kits.

-

-

Data Analysis: Compare the expression levels of activation markers in the LPC(13:0)-treated cells to the vehicle-treated control cells.

Section 5: Conclusion and Future Directions

This compound is a valuable tool for researchers in the field of lipidomics and cell biology. Its primary application as an internal standard is well-established, enabling robust and accurate quantification of lysophosphatidylcholines in complex biological samples. The exploration of its specific biological functions, particularly as an odd-chain lysophospholipid, is an emerging area of research. Future studies are warranted to elucidate its precise roles in cell signaling and its potential as a biomarker or therapeutic target in various diseases. This guide provides the foundational knowledge and practical protocols to facilitate such investigations.

References

-

Avanti Polar Lipids. 13:0 Lyso PC | 1-tridecanoyl-sn-glycero-3-phosphocholine. [Link]

-

Creer, M. H., & Gross, R. W. (1985). Separation of isomeric lysophospholipids by reverse phase HPLC. Lipids, 20(12), 922–928. [Link]

-

Giraud, C., et al. (2019). The Inhibitory Effect of Lysophosphatidylcholine on Proangiogenesis of Human CD34+ Cells Derived Endothelial Progenitor Cells. Frontiers in Pharmacology, 10, 137. [Link]

-

Krautbauer, S., et al. (2023). Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates. Metabolites, 13(4), 504. [Link]

-

Li, X., et al. (2022). Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Journal of Cellular and Molecular Medicine, 26(11), 3163-3175. [Link]

-

Lin, C. I., et al. (2021). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 22(11), 5654. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24779450, PC(13:0/0:0). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24778516, 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24778604, 1-Tridecanoyl-2-pentacosanoyl-sn-glycero-3-phosphocholine. [Link]

-

Quehenberger, O., et al. (2010). Plasma lipid profiling in a large population-based cohort. Journal of Lipid Research, 51(11), 3299–3305. [Link]

-

ResearchGate. Summary of reported effects of LPC on various cell types. [Link]

-

van der Meijden, P. E. J., et al. (2001). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-acyl lysophosphatidylcholine. Journal of the American Oil Chemists' Society, 78(6), 643-646. [Link]

-

Wikipedia. Lysophosphatidylcholine. [Link]

-

Agilent Technologies. LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

-

Gliszczyńska, A., et al. (2016). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. [Link]

-

Labcompare. This compound from Aladdin Scientific Corporation. [Link]

-

Liebisch, G., et al. (2023). Calibration curves calculated by use of LPC 13:0 (top) and LPC 19:0... ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94190, 1,2-Distearoyl-sn-glycero-3-phosphocholine. [Link]

-

ResearchGate. A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-Acyl lysophosphatidylcholine. [Link]

-

ResearchGate. Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. [Link]

-

Seger, C., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications, 13(1), 7724. [Link]

-

Sharma, A., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 62(1), e202213768. [Link]

-

van der Meijden, P. E. J., et al. (2001). A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. JAOCS, Journal of the American Oil Chemists' Society, 78(6), 643-646. [Link]

-

Wymann, M. P., & Schneiter, R. (2008). Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 475-485. [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. PC(13:0/0:0) | C21H44NO7P | CID 24779450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labcompare.com [labcompare.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13:0 Lyso LPC methanol solution Avanti Polar Lipids [sigmaaldrich.com]

Unraveling the Enigma: A Technical Guide to the Biological Role of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0), a specific lysophosphatidylcholine species. While direct research on LPC 13:0 is nascent, this document synthesizes our current understanding of lysophospholipids as a class to infer its potential biological significance. We delve into the metabolic origins and fate of LPCs, explore the critical structure-activity relationships that govern their function, and detail the canonical signaling pathways they modulate, primarily through G-protein coupled receptors. This guide is designed to be a foundational resource, equipping researchers with the theoretical framework and practical methodologies to investigate the nuanced role of LPC 13:0 in cellular physiology and disease.

Introduction: The Lysophosphatidylcholine Landscape

Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates but have emerged as crucial signaling molecules that orchestrate a wide array of cellular responses.[1] Generated predominantly from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), LPCs are amphiphilic molecules characterized by a glycerol backbone, a single fatty acyl chain, and a phosphocholine headgroup.[2] Their biological activities are intimately linked to the length and degree of saturation of their acyl chain, which dictates their interaction with target proteins and their physical properties within cellular membranes.[3][4] While LPCs have been implicated in a range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer, the specific contributions of individual LPC species are still being actively investigated.[5][6]

This guide focuses on a lesser-studied species, this compound (LPC 13:0). Bearing a saturated 13-carbon fatty acid, its biological role is not yet well-defined in the literature. However, by understanding the principles of LPC biology, we can formulate hypotheses and design experiments to elucidate its function. LPC 13:0 is often utilized as an internal standard in mass spectrometry-based lipidomics, a testament to its relative low abundance or inertness in many biological systems under baseline conditions.[7][8][9] Nevertheless, its potential as a biomarker in neurodegenerative diseases and cancer warrants a deeper investigation into its bioactivity.[10]

Metabolism and Homeostasis of Lysophosphatidylcholines

The cellular and circulating levels of LPCs are tightly regulated by a complex interplay of synthesizing and catabolizing enzymes. This intricate network ensures that these potent signaling molecules are present at the right time and place to exert their effects.

Anabolic Pathways: The Genesis of LPCs

The primary route of LPC formation is the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2). This reaction cleaves the fatty acid from the sn-2 position of the glycerol backbone, yielding an LPC and a free fatty acid.

Another significant pathway for LPC generation involves the action of lecithin-cholesterol acyltransferase (LCAT). In this reaction, a fatty acid from PC is transferred to cholesterol, forming a cholesteryl ester and an LPC.

Catabolic Pathways: The Fate of LPCs

LPCs have a transient existence in biological systems and are rapidly metabolized through two main pathways:

-

Reacylation: Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of a fatty acid to the free hydroxyl group of LPC, reforming PC. This "Lands cycle" is crucial for membrane phospholipid remodeling.

-

Hydrolysis: Autotaxin, a lysophospholipase D, hydrolyzes LPC to lysophosphatidic acid (LPA), another potent lipid mediator, and choline.[1]

The balance between these anabolic and catabolic processes dictates the local concentration of LPCs and, consequently, their signaling output.

Structure-Activity Relationship: The Influence of the Acyl Chain

The biological effects of LPCs are not uniform; they are profoundly influenced by the length and saturation of the fatty acid at the sn-1 position.[3][11]

-

Chain Length: Studies have shown that both shorter and longer fatty acid chains can be less potent in inducing cellular responses compared to those of intermediate length, such as palmitoyl (16:0) LPC.[11] The 13-carbon chain of LPC 13:0 places it in the category of medium-chain fatty acids. Its activity relative to more common LPC species like 16:0 or 18:1 LPC would need to be empirically determined.

-

Saturation: The presence of double bonds in the acyl chain also modulates LPC activity. Saturated LPCs, like LPC 13:0, have been shown to primarily exert pro-inflammatory effects, whereas polyunsaturated LPCs can have anti-inflammatory functions.[7] For instance, saturated LPCs can induce a more significant increase in intracellular calcium compared to their unsaturated counterparts.[12]

Table 1: Influence of LPC Acyl Chain Characteristics on Biological Activity

| Acyl Chain Property | General Effect on Biological Activity | Reference |

| Chain Length | Optimal activity often observed with intermediate chain lengths (e.g., C16). Shorter and longer chains may be less potent. | [11] |

| Saturation | Saturated LPCs are often associated with pro-inflammatory responses. | [7] |

| Unsaturation | Polyunsaturated LPCs can exhibit anti-inflammatory properties. | [7] |

Signaling Pathways: The G-Protein Coupled Receptor Connection

LPCs exert many of their effects by acting as ligands for specific G-protein coupled receptors (GPCRs).[13] Two well-characterized LPC receptors are G2A (GPR132) and GPR4.

G2A (GPR132) Signaling

G2A is a receptor for which LPC is a high-affinity ligand.[14] However, some evidence suggests that LPC may regulate G2A signaling by modulating its cell surface expression rather than acting as a direct agonist.[13][15] G2A activation can lead to the coupling of multiple G proteins, including Gαs, Gαq, and Gα13, resulting in diverse downstream effects.[14]

-

Gαs Coupling: Leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).

-

Gαq Coupling: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Gα13 Coupling: Activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and proliferation.

G2A signaling has been implicated in apoptosis and immune cell migration.[14][16]

GPR4 Signaling

GPR4 is another GPCR that is activated by LPC.[17] It is also recognized as a proton-sensing receptor, and its activity can be modulated by acidic pH.[2][18] GPR4 signaling is primarily coupled to Gs and G13 proteins.

-

Gs/cAMP Pathway: Similar to G2A, GPR4 can activate the adenylyl cyclase/cAMP pathway.

-

G13/Rho Pathway: GPR4 activation can also lead to the activation of the Rho signaling pathway, influencing cell adhesion and cytoskeletal organization.[19]

GPR4 is highly expressed in endothelial cells and has been shown to play a role in inflammation and cancer progression.[18]

Experimental Methodologies for Investigating LPC 13:0

To elucidate the specific biological role of LPC 13:0, a combination of analytical and cell-based assays is required.

Extraction and Quantification of LPC 13:0

Accurate quantification of LPC 13:0 in biological samples is the first step in understanding its physiological relevance.

Protocol: Lipid Extraction from Cells and Tissues

-

Sample Preparation:

-

Cells: Wash cell pellets with ice-cold PBS and record the cell number.

-

Tissues: Flash-freeze tissues in liquid nitrogen and pulverize to a fine powder. Weigh the frozen powder.[20]

-

-

Extraction:

-

Add ice-cold methanol to the sample.

-

Add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add water to induce phase separation.

-

Centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid film in a suitable solvent for analysis (e.g., methanol or isopropanol).

-

Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

-

Chromatographic Separation: Use a suitable C18 reversed-phase column to separate different LPC species based on their hydrophobicity.

-

Mass Spectrometric Detection:

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion for LPCs is the molecular ion [M+H]⁺, and a characteristic product ion is m/z 184.07, corresponding to the phosphocholine headgroup.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., LPC 13:0-d4) for accurate quantification, correcting for extraction efficiency and matrix effects.

Cell-Based Assays to Determine Biological Activity

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Culture cells of interest (e.g., endothelial cells, immune cells) in a suitable medium.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Establish a baseline fluorescence reading, then add LPC 13:0 at various concentrations.

-

Detection: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium.

Protocol: Cell Migration Assay (Transwell Assay)

-

Cell Preparation: Starve cells in a serum-free medium to reduce basal migration.

-

Assay Setup:

-

Place a Transwell insert with a porous membrane into a well of a culture plate.

-

Add a chemoattractant (e.g., LPC 13:0) to the lower chamber.

-

Seed the starved cells into the upper chamber.

-

-

Incubation: Incubate the plate for a sufficient time to allow cell migration through the pores.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Conclusion and Future Directions

While this compound remains a relatively understudied lysophospholipid, this guide provides a robust framework for its investigation. Based on the established principles of LPC biology, it is plausible that LPC 13:0, as a saturated medium-chain LPC, could play a role in inflammatory processes and cellular signaling through GPCRs like G2A and GPR4. Its potential as a biomarker in disease further underscores the need for dedicated research into its specific functions.

Future studies should focus on:

-

Systematic screening of LPC 13:0's activity on a panel of cell types, particularly those involved in inflammation and cancer.

-

Receptor binding studies to determine its affinity and efficacy at known LPC receptors.

-

In vivo studies using animal models to investigate its physiological and pathological roles.

By applying the methodologies outlined in this guide, the scientific community can begin to unravel the enigmatic role of LPC 13:0 and its potential as a therapeutic target or diagnostic marker.

References

- Liliom, K., et al. (2000). Relationship of molecular structure to the mechanism of lysophospholipid-induced smooth muscle cell proliferation.

- Giganti, A., et al. (2012). Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs. ACS Medicinal Chemistry Letters, 3(10), 837-842.

- Khandelwal, N., et al. (2021). Fatty acid chain length drives lysophosphatidylserine dependent immunological outputs. eLife, 10, e69389.

- Tobo, M., et al. (2007). GPR4 signaling pathways and action modes of the imidazopyridine compound and psychosine as the GPR4 modulator and antagonist. Cellular Signalling, 19(8), 1745-1753.

- Lin, P., & Ye, R. D. (2003). The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis. Journal of Biological Chemistry, 278(16), 14379-14386.

-

GeneCards. GPR4 Gene. Retrieved from [Link]

- Chen, P., et al. (2019).

-

Wikipedia. GPR4. Retrieved from [Link]

-

QIAGEN. GPR4 [Human]. Retrieved from [Link]

- Liliom, K., et al. (2000). Relationship of molecular structure to the mechanism of lysophospholipid-induced smooth muscle cell proliferation.

- Lu, A., et al. (2020). The Lipid Receptor G2A (GPR132)

- Wang, J., et al. (2005). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Molecular Biology of the Cell, 16(5), 2234-2243.

- Zhang, Y., et al. (2021). Lipid Receptor G2A-Mediated Signal Pathway Plays a Critical Role in Inflammatory Response by Promoting Classical Macrophage Activation. The Journal of Immunology, 206(10), 2338-2352.

-

Immunomart. This compound. Retrieved from [Link]

-

ResearchGate. Single-step, chloroform-free Extraction of Lysophosphatidylcholine from Plasma for Cancer Biomarker Analysis. Retrieved from [Link]

- Valentine, W. J., et al. (2018). Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry. Journal of Lipid Research, 59(12), 2357-2366.

- Kume, T., et al. (2011). Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 937-945.

- Iuliano, L., et al. (2002). Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils. Archives of Biochemistry and Biophysics, 405(2), 244-251.

- Starr, M. L., et al. (2016). Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca 2+ transport, and fusion. Traffic, 17(11), 1217-1232.

- Schober, M., et al. (2012). Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production. Journal of Lipid Research, 53(5), 895-905.

- Lynch, K. R., & Macdonald, T. L. (2001). Structure activity relationships of lysophospholipid mediators.

- Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 999.

- Decline in Serum Lysophosphatidylcholine Species in Patients with Severe Inflammatory Bowel Disease. (2020). Journal of Clinical Medicine, 9(5), 1403.

-

ResearchGate. Structures of lysophosphatidylcholine isomers (R = acyl chain). Retrieved from [Link]

- Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. (2021). Experimental and Therapeutic Medicine, 22(5), 1269.

-

Computational Systems Biology. This compound. Retrieved from [Link]

-

illuminated Cell. This compound. Retrieved from [Link]

-

MDPI. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Retrieved from [Link]

-

Ovid. High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

- An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma. (2002). Clinical Biochemistry, 35(6), 491-495.

- Exploring Lysophosphatidylcholine as a Biomarker in Ischemic Stroke: The Plasma–Brain Disjunction. (2024). International Journal of Molecular Sciences, 25(19), 10586.

- Determination of lysophosphatidylcholine using peroxidase-mimic PVP/PtRu nanozyme. (2023). Analytical and Bioanalytical Chemistry, 415(12), 2697-2705.

-

Extraction of Metabolome From Tissue/Organ For HILIC LC-MS. (2022). Retrieved from [Link]

-

(PDF) Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. (2022). Retrieved from [Link]

- High-Throughput Plasma Lipidomics: Detailed Mapping of the Associations with Cardiometabolic Risk Factors. (2018). Cell Reports, 23(1), 296-309.e5.

- Lysophosphatidylcholine stimulates leukocyte rolling and adherence in rat mesenteric microvasculature. (1997).

-

Avanti® Polar Lipids. Retrieved from [Link]

- Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. (2017). Chemistry and Physics of Lipids, 208, 38-44.

- Regulation profile of phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) components towards UDP-glucuronosyltransferases (UGTs) isoforms. (2014). Xenobiotica, 44(9), 794-802.

- Measuring Leukocyte Migration to Nucleotides. (2016). Methods in Molecular Biology, 1391, 15-23.

- An optimized method for accurate quantification of cell migration using human small intestine cells. (2018). Journal of Pharmacological and Toxicological Methods, 93, 7-14.

-

Chem-Impex. sn-Glycero-3-phosphocholine. Retrieved from [Link]

- Selectivity determinants of GPCR-G protein binding. (2018).

-

Wikipedia. G protein-coupled receptor. Retrieved from [Link]

- Identification of ligand-specific G protein-coupled receptor states and prediction of downstream efficacy via data-driven modeling. (2020). eLife, 9, e52299.

-

The key to GPCR-G protein selectivity. (2017). Retrieved from [Link]

Sources

- 1. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR4 - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationship of lysophosphatidylcholines in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca 2+ transport, and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ovid.com [ovid.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. Buy 1-Tridecanoyl-sn-glycero-3-phosphocholine | 20559-17-5 [smolecule.com]

- 11. Relationship of molecular structure to the mechanism of lysophospholipid-induced smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. genecards.org [genecards.org]

- 18. Increased proton-sensing receptor GPR4 signalling promotes colorectal cancer progression by activating the hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a specific lysophosphatidylcholine (LPC), a class of phospholipids characterized by a single fatty acid chain attached to the glycerol backbone.[1] Lysophosphatidylcholines are derived from phosphatidylcholines and are present as minor phospholipids in cell membranes and blood plasma.[2] They are key signaling molecules involved in a variety of physiological and pathological processes, making them a subject of intense research in drug development and disease diagnostics. This guide provides a comprehensive overview of the nomenclature, chemical properties, and biological context of this compound.

Part 1: Nomenclature and Identification

The precise and unambiguous identification of lipid species is crucial for scientific communication and data reproducibility. This compound is known by several synonyms and systematic names across different databases and classification systems.

Systematic and Common Names

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) for this molecule is [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.[3] However, in the field of lipidomics, shorthand notations are more commonly used. The most prevalent shorthand for this lipid is LPC(13:0) or PC(13:0/0:0) .[3][4] The "13:0" denotes a tridecanoyl acyl chain with 13 carbon atoms and zero double bonds.

Summary of Identifiers

For ease of reference and cross-database searching, the following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | PubChem[3] |

| Common Synonyms | 1-tridecanoyl-sn-glycero-3-phosphocholine, 13:0 Lyso PC, LysoPC(13:0) | PubChem[3], Avanti Polar Lipids[4] |

| Lipid Shorthand | LPC(13:0), PC(13:0/0:0) | PubChem[3], LIPID MAPS[5] |

| CAS Number | 20559-17-5 | PubChem[3] |

| PubChem CID | 24779450 | PubChem[3] |

| LIPID MAPS ID | LMGP01050001 | LIPID MAPS[5] |

| ChEBI ID | CHEBI:187987 | PubChem[3] |

| Molecular Formula | C21H44NO7P | PubChem[3] |

| Molecular Weight | 453.55 g/mol | Sigma-Aldrich |

Part 2: Chemical Properties and Structure

Chemical Structure

This compound consists of a glycerol backbone where the sn-1 position is esterified with tridecanoic acid, the sn-2 position has a hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

Physicochemical Properties

This lysophospholipid is an amphiphilic molecule, possessing both a hydrophilic phosphocholine head group and a hydrophobic tridecanoyl tail.[1] This property allows it to interact with both aqueous and lipid environments, and at certain concentrations, it can form micelles or lipid bilayers.[1]

Part 3: Biological Significance and Applications

Lysophosphatidylcholines, as a class, are bioactive lipids with diverse biological functions.[6] They are produced primarily through the action of phospholipase A2 on phosphatidylcholines.[2][7]

Role in Cellular Signaling and Inflammation

LPCs are known to be involved in various signaling pathways.[8] They can act as signaling molecules by binding to G protein-coupled receptors and Toll-like receptors.[7][9] This interaction can trigger a cascade of downstream events, including the migration of immune cells like lymphocytes and macrophages, and the production of pro-inflammatory cytokines.[7][9]

Involvement in Disease Pathophysiology

The roles of LPCs in various diseases are an active area of research:

-

Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and plays a significant role in the progression of atherosclerosis by affecting endothelial cells and vascular smooth muscle cells.[7][9]

-

Cancer: Altered levels of LPCs have been observed in different types of tumors, suggesting their involvement in tumor invasion and metastasis.[7][9]

-

Neurological Disorders: LPCs can induce demyelination and have been used in laboratory settings to mimic the effects of demyelinating diseases like multiple sclerosis.[2] There is also emerging evidence linking altered levels of specific LPCs, including those with a 13:0 acyl chain, to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

-

Diabetes: LPCs can have dual roles in diabetes, with some studies suggesting they can induce insulin resistance, while others indicate they may decrease blood glucose levels.[7][9]

Potential as Biomarkers and in Drug Development

The association of specific LPC species with various diseases has led to investigations into their potential as diagnostic and prognostic biomarkers.[1] For instance, altered levels of LPC(13:0) are being explored as a potential biomarker for certain cancers and neurodegenerative diseases.[1]

In drug development, synthetic analogues of LPCs, such as alkyl-lysophospholipids (ALPs), are being investigated as anti-cancer agents.[2] These compounds often exert their effects by inserting into the plasma membrane and inducing apoptosis.[2]

Part 4: Lipid Classification

To understand the relationship of this compound to other lipids, it is essential to understand its classification.

Caption: Hierarchical classification of this compound.

Conclusion

This compound, a specific lysophosphatidylcholine, is a molecule of significant interest in lipid research. Its well-defined nomenclature and identifiers are crucial for consistent scientific investigation. As a member of the LPC family, it is implicated in a wide array of biological processes and disease states, highlighting its potential as a biomarker and a target for therapeutic intervention. Further research into the specific roles of this and other individual LPC species will undoubtedly continue to provide valuable insights for researchers, scientists, and drug development professionals.

References

-

Wikipedia. Lysophosphatidylcholine. [Link]

-

Request PDF. The mechanisms of lysophosphatidylcholine in the development of diseases. [Link]

-

ResearchGate. Emerging roles of lysophospholipids in health and disease. [Link]

-

MDPI. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. [Link]

-

PubMed. The mechanisms of lysophosphatidylcholine in the development of diseases. [Link]

-

PubChem. PC(13:0/0:0) | C21H44NO7P. [Link]

-

PubChem. 1-Tridecanoyl-2-pentacosanoyl-sn-glycero-3-phosphocholine | C46H92NO8P. [Link]

-

PubChem. 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine | C34H68NO8P. [Link]

-

PubChem. 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine | C33H66NO8P. [Link]

-

Labcompare. This compound from Aladdin Scientific Corporation. [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

PubChem. 1-tridecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine | C39H76NO8P. [Link]

-

PubChem. 1-Tridecanoyl-sn-glycero-3-phosphoethanolamine | C18H38NO7P. [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

PubChem. 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine | C42H84NO8P. [Link]

-

PubChem. 2-Tetradecanoyl-sn-glycero-3-phosphocholine | C22H46NO7P. [Link]

-

Avanti Polar Lipids. 13:0 Lyso PC | 1-tridecanoyl-sn-glycero-3-phosphocholine. [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

Amrita Therapeutics. This compound. [Link]

-

Immunomart. This compound. [Link]

-